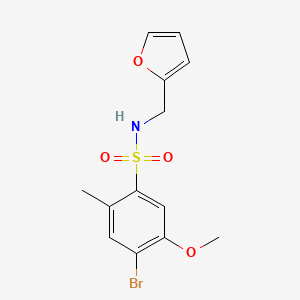

4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide

Description

4-Bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring substituted with methoxy and methyl groups, linked via a sulfonamide bridge to a furan-2-ylmethyl moiety. Its structural uniqueness lies in the combination of electron-withdrawing (bromo) and electron-donating (methoxy, methyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4S/c1-9-6-11(14)12(18-2)7-13(9)20(16,17)15-8-10-4-3-5-19-10/h3-7,15H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQBXQRUOSXKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CO2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.

Furan-2-ylmethylation: The furan ring is attached via a nucleophilic substitution reaction using furan-2-ylmethylamine.

Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.

Reduction: Reduced sulfonamide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's sulfonamide moiety is significant in drug design, particularly for developing antibacterial and antitumor agents. Sulfonamides are known to inhibit bacterial folate synthesis, making them useful in treating bacterial infections. Research indicates that modifications to the sulfonamide structure can enhance efficacy and reduce side effects.

Case Study: Antimicrobial Activity

A study investigating various sulfonamide derivatives found that compounds with similar structures exhibited promising antimicrobial activity against a range of bacteria, including resistant strains. The introduction of the furan ring may enhance lipophilicity, potentially improving membrane penetration and bioavailability.

Organic Synthesis

4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Pathways Involving the Compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Sulfonamide derivatives |

| Coupling Reactions | Palladium-catalyzed coupling | Biologically active compounds |

| Hydrosulfuration | Acidic conditions | Thiazolidinone derivatives |

Materials Science

The compound's unique electronic properties make it a candidate for applications in materials science, particularly in the development of organic semiconductors and sensors. The furan ring contributes to the electronic delocalization, which is advantageous for charge transport properties.

Case Study: Organic Electronics

Research has shown that incorporating furan-containing compounds into organic photovoltaic cells can improve efficiency due to better charge mobility. This suggests potential applications in developing more efficient solar cells.

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan ring and methoxy group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Derivatives

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations:

Key Observations :

- Furan vs.

- Substituent Positioning : The 5-methoxy and 4-bromo groups on the benzene ring (target compound) contrast with furosemide’s 4-chloro and sulfamoyl groups, which enhance diuretic activity via renal ion channel interactions .

- Linker Variations : Ethyl or methylene spacers (e.g., ) increase conformational flexibility compared to direct N-linkages, impacting binding affinity in biological targets.

Physicochemical Properties

Melting Points and Stability:

- Bromine’s high atomic weight may increase density (e.g., 1.513 g/cm³ in vs. 1.33 g/cm³ for furosemide ).

- Methoxy groups enhance solubility in polar solvents compared to halogenated derivatives.

Spectroscopic Data:

Structural and Crystallographic Insights

- Crystal Packing : The target compound’s furan ring may engage in C-H···O interactions, as seen in , where bromine participates in halogen bonding.

- DFT Studies : Analogues like those in reveal that bromine’s electronegativity alters frontier molecular orbital (FMO) energies, affecting reactivity and binding .

Biological Activity

4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure

The compound features a bromine atom, a furan ring, and a methoxy group attached to a benzenesulfonamide core. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Potential to inhibit specific enzymes linked to disease progression.

Antibacterial Activity

Studies have shown that this compound possesses notable antibacterial effects. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 75 |

| Streptococcus pneumoniae | 30 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer activity through various assays. Notably, it has shown effectiveness in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results from these studies are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising potential as an anticancer agent.

Enzyme Inhibition

In addition to its antibacterial and anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown inhibitory effects on carbonic anhydrase and urease, which are crucial in various physiological processes. The inhibition constants (Ki) are summarized in Table 3.

| Enzyme | Ki (µM) |

|---|---|

| Carbonic Anhydrase | 12 |

| Urease | 18 |

These findings suggest that the compound may have therapeutic applications in conditions where these enzymes play a pivotal role.

Case Studies

- Antibacterial Efficacy : A study published in MDPI reported significant antibacterial activity of similar sulfonamide derivatives against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing efficacy against resistant pathogens .

- Anticancer Mechanism : Research conducted on sulfonamide compounds indicated that they could induce apoptosis in cancer cells through the activation of caspases. This mechanism was observed in vitro with MCF-7 cells treated with varying concentrations of the compound .

- Enzyme Inhibition Studies : A comparative analysis highlighted the effectiveness of various sulfonamides in inhibiting urease activity, which is critical for managing urinary tract infections caused by urease-producing bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.